molecular formula C11H11N3O B14674532 1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- CAS No. 35342-94-0

1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl-

Cat. No.: B14674532
CAS No.: 35342-94-0
M. Wt: 201.22 g/mol
InChI Key: JJZPMYSCNBKVOQ-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a carboxamide group at the second position, a methyl group at the first position, and a phenyl group attached to the nitrogen atom. It is known for its versatile chemical properties and has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. This method typically employs nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems has improved the efficiency of these processes. For instance, the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine, is a well-established method for producing imidazole derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxamide group enhances its ability to form hydrogen bonds, making it a valuable ligand in coordination chemistry and a potential candidate for drug development .

Properties

CAS No.

35342-94-0

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-methyl-N-phenylimidazole-2-carboxamide

InChI

InChI=1S/C11H11N3O/c1-14-8-7-12-10(14)11(15)13-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15)

InChI Key

JJZPMYSCNBKVOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

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